

Boc-NH-PEG5-CH₂CH₂COOH CAS number and supplier information

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Compound of Interest

Compound Name: Boc-NH-PEG5-CH₂CH₂COOH

Cat. No.: B611216

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In-Depth Technical Guide: Boc-NH-PEG5-CH₂CH₂COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the heterobifunctional PROTAC linker, **Boc-NH-PEG5-CH₂CH₂COOH**. This linker is valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful strategy for targeted protein degradation.

Chemical Identity and Properties

CAS Number: 1347750-78-0[1][2][3][4]

Molecular Formula: C₁₈H₃₅NO₉[1][2]

Molecular Weight: 409.47 g/mol [1][2]

This molecule incorporates a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The Boc protecting group provides a stable amine protection that can be selectively removed under acidic conditions. The hydrophilic PEG spacer enhances solubility and can influence the pharmacokinetic properties of the final PROTAC molecule. The terminal carboxylic acid allows for straightforward conjugation to other molecular entities, typically the warhead that binds to the target protein, through amide bond formation.

Key Quantitative Data

Property	Value	Source(s)
CAS Number	1347750-78-0	[1] [2] [3] [4]
Molecular Formula	C18H35NO9	[1] [2]
Molecular Weight	409.47	[1] [2]
Appearance	Viscous Liquid	[1] [3]
Purity	≥97%	[2]
Storage Conditions	-20°C for long-term storage	[1] [3]

Supplier Information

A number of chemical suppliers offer **Boc-NH-PEG5-CH₂CH₂COOH**. The following table summarizes some of the key suppliers. It is recommended to visit the supplier's website for the most up-to-date information on availability, purity, and pricing.

Supplier	Website
PurePEG	--INVALID-LINK--
ChemScene	--INVALID-LINK--
MedchemExpress	--INVALID-LINK--
ChemPep	--INVALID-LINK--

Experimental Protocols and Applications

Boc-NH-PEG5-CH₂CH₂COOH is primarily utilized as a linker in the synthesis of PROTACs. The general workflow for its use involves two key coupling steps:

- **Amide Bond Formation with a Target-Binding Ligand (Warhead):** The carboxylic acid moiety of the linker is activated (e.g., using HATU or HOBt/EDC) and then reacted with an amine-containing warhead.

- **Boc Deprotection and E3 Ligase Ligand Coupling:** The Boc protecting group is removed from the amine terminus of the linker using an acid, such as trifluoroacetic acid (TFA). The newly exposed amine is then coupled to an E3 ligase-binding ligand, which also typically possesses a carboxylic acid that can be activated for amide bond formation.

The order of these steps can be reversed depending on the specific chemistry of the warhead and the E3 ligase ligand.

Visualizing the Molecular Structure and a General Synthetic Workflow

The following diagrams illustrate the key components of **Boc-NH-PEG5-CH₂CH₂COOH** and a generalized workflow for its application in PROTAC synthesis.

Boc-NH-PEG5-CH₂CH₂COOH Structure

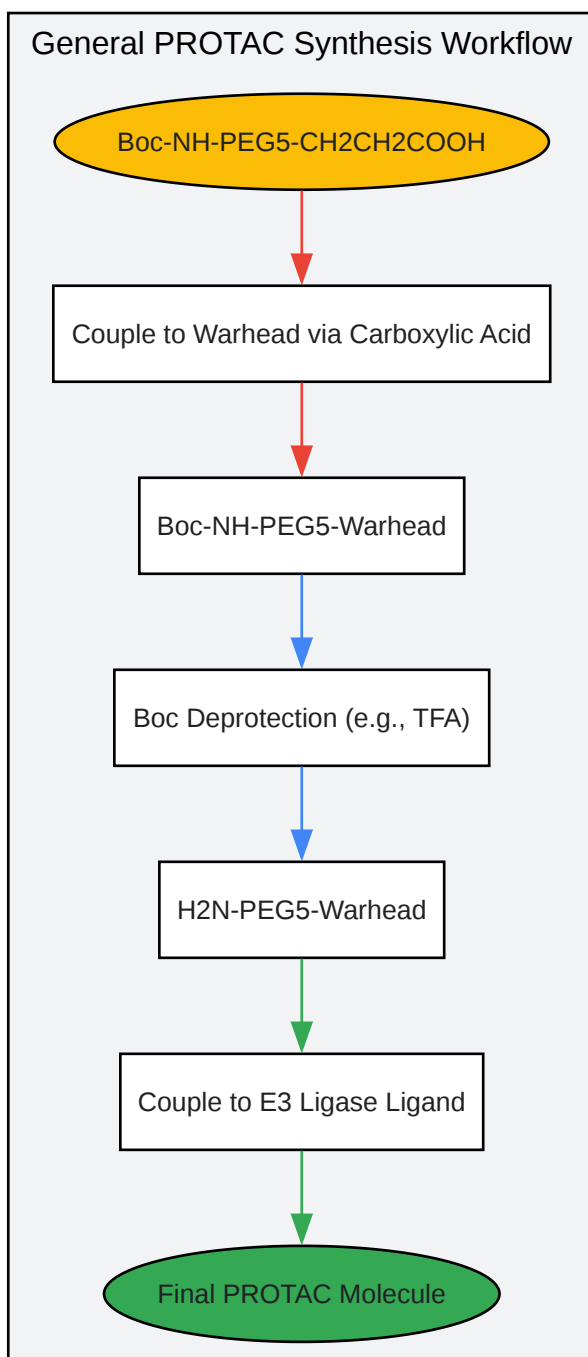
Boc-Protected Amine
(t-Butyloxycarbonyl)



PEG5 Spacer
(Pentaethylene Glycol)



Carboxylic Acid



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